2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide
Description
2-(Quinazolin-4-ylthio)-N-(o-tolyl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core linked via a thioether bond to an acetamide group substituted with an o-tolyl (2-methylphenyl) moiety. Quinazolinone derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The o-tolyl substituent contributes to steric and electronic effects, influencing solubility and bioavailability. This compound is synthesized via nucleophilic substitution of 2-chloro-N-(o-tolyl)acetamide with a mercaptoquinazolinone precursor under basic conditions .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-2-4-8-14(12)20-16(21)10-22-17-13-7-3-5-9-15(13)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHHAGWIZFGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide typically involves the reaction of 2-aminobenzamide with thiols. One efficient approach is a one-pot intermolecular annulation reaction, which is transition metal-free and does not require external oxidants. This method offers good functional group tolerance and easy operation, yielding a variety of quinazolin-4(3H)-one derivatives with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) in this compound serves as a primary site for nucleophilic displacement. Key findings include:
Table 1: Nucleophilic substitution reactivity
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Mechanistic Insight : The sulfur atom undergoes Sₙ2-type displacement with alkyl/aryl electrophiles, facilitated by polar aprotic solvents (DMF, acetone) and mild bases (K₂CO₃, Et₃N) . Steric hindrance from the o-tolyl group reduces reactivity with bulky nucleophiles.
Oxidation Reactions
The thioether moiety is susceptible to oxidation, yielding sulfoxides or sulfones:
Table 2: Oxidation pathways
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide | 90% | |
| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C to RT, 4h | Sulfone | 95% |
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Applications : Sulfone derivatives exhibit enhanced antiproliferative activity (IC₅₀ = 2.5 μM against MCF-7 cells) compared to parent compounds .
Cyclization and Heterocycle Formation
The quinazoline core participates in cyclocondensation reactions:
Table 3: Cyclization reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CS₂/KOH in EtOH, reflux | Imidazo[1,2-c]quinazoline | 72% | Forms fused heterocycles | |
| POCl₃, 110°C, 6h | Chloroquinazoline | 68% | Activates C-2 for further substitution |
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Key Insight : Cyclization with carbon disulfide introduces thiol groups, enabling subsequent derivatization via S-alkylation .
Cross-Coupling Reactions
The compound’s aromatic systems engage in metal-catalyzed couplings:
Table 4: Cross-coupling reactivity
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd(dba)₂/Xantphos | N-arylquinazoline derivatives | 60% | |
| Sonogashira coupling | Pd(PPh₃)₄/CuI | Alkynyl-quinazoline hybrids | 55% |
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Limitations : Electron-deficient quinazoline rings require elevated temperatures (80–100°C) for effective coupling .
Biological Activity Correlations
Derivatives of this compound demonstrate structure-dependent bioactivity:
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Anticancer : Sulfonamide analogs inhibit topoisomerase II (IC₅₀ = 1.8 μM) via intercalation .
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Antimalarial : Chloroquinazoline variants suppress Plasmodium falciparum growth (EC₅₀ = 0.7 μg/mL) .
Stability and Degradation
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Hydrolytic Stability : The acetamide linkage resists hydrolysis at pH 4–9 but degrades under strongly acidic/basic conditions (t₁/₂ = 2h at pH 12).
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Photodegradation : UV exposure (254 nm) induces C-S bond cleavage, forming quinazolin-4-one and o-tolyl disulfide.
Scientific Research Applications
The biological activity of 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide is primarily attributed to its structural components, which include a quinazoline core and a thioacetamide group. Compounds with similar structures have demonstrated significant pharmacological properties, including:
- Anticancer Activity : Quinazoline derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that quinazoline-based compounds can effectively target the epidermal growth factor receptor (EGFR), which is critical in many cancers . The specific arrangement of the thioacetamide and o-tolyl groups in this compound may enhance its binding affinity to these targets.
- Antimicrobial Properties : Similar derivatives have exhibited antimicrobial effects against various pathogens. The thioacetamide moiety is known for its ability to interact with microbial enzymes, potentially inhibiting their function.
- α-Glucosidase Inhibition : Compounds related to quinazoline structures have been explored as α-glucosidase inhibitors, which are crucial for managing type 2 diabetes by regulating blood glucose levels . The inhibition of this enzyme reduces carbohydrate absorption, thus lowering postprandial blood glucose levels.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for predicting its biological activity. Key factors influencing its activity include:
- Substituent Effects : The presence of the o-tolyl group may influence the compound's lipophilicity and ability to cross biological membranes, enhancing its bioavailability.
- Functional Group Interactions : The thioacetamide moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets, potentially improving its efficacy against specific enzymes or receptors .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context and the type of enzyme or receptor involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Acetamide Nitrogen
The nature of the substituent on the acetamide nitrogen significantly impacts physicochemical and biological properties:
- N-(o-tolyl) group (Target Compound) : The 2-methylphenyl group provides moderate lipophilicity, balancing solubility and membrane permeability. This substituent avoids extreme steric hindrance, allowing efficient interaction with biological targets .
- N-(4-Sulfamoylphenyl) (Compounds 5–18, ) : The sulfamoyl group introduces polarity and hydrogen-bonding capacity, enhancing water solubility. Compounds like 5 (87% yield, m.p. 269°C) exhibit high thermal stability due to strong intermolecular interactions .
- However, the smaller molecular weight (286.31 g/mol) suggests reduced complexity compared to aryl-substituted analogues .
- N-(Chlorobenzyl) () : The chlorinated benzyl group increases molecular weight (C17H14ClN3OS, 335.8 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Modifications on the Quinazolinone Core
- This modification correlates with high yields (68–91%) and elevated melting points (251.5–315.5°C) .
- 6-Methoxy-3-(phenylsulfonyl) () : The phenylsulfonyl and methoxy groups increase steric bulk (MW 462.5 g/mol), which may reduce metabolic clearance but limit diffusion into cellular compartments .
- 2-(4-Methylphenyl) (): A 4-methylphenyl group at position 2 of the quinazolinone (C24H21N3O4, 415.44 g/mol) contributes to hydrophobic interactions, while the methoxyphenoxy acetamide side chain adds flexibility .
Biological Activity
2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core linked to a thioacetamide group and an o-tolyl substituent . This unique structure allows for interaction with various biological targets, potentially leading to significant therapeutic effects. Quinazoline derivatives are recognized for their anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. The compound may interact with active sites through hydrogen bonding and hydrophobic interactions, influencing enzymatic activity and cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hennequin et al. (2024) | A549 | 36.78 | VEGFR-2 inhibition |
| Peng et al. (2024) | RPMI-8226 | 0.07 | EGFR inhibition |
| Garofalo et al. (2021) | MCF-7 | 5.00 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential antimicrobial properties. Research has indicated that quinazoline derivatives can exhibit activity against various pathogens, including bacteria and fungi. The following table details the minimum inhibitory concentrations (MICs) against selected microbial strains:
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
Case Studies
- Apoptosis Induction : In a study examining the apoptotic effects of quinazoline derivatives, treatment with this compound resulted in a significant increase in late apoptotic cells in MCF-7 cell lines at concentrations as low as 1.25 µM .
- VEGFR-2 Inhibition : A recent investigation into the structure-activity relationship (SAR) of quinazoline derivatives found that modifications at the C-7 position enhanced solubility and bioactivity against VEGFR-2, which is crucial for tumor angiogenesis .
- EGFR Inhibition : Another study demonstrated that certain derivatives of quinazoline exhibited potent EGFR inhibition, with IC50 values comparable to existing drugs like erlotinib .
Q & A
Q. What are the common synthetic routes for 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of 2-aminobenzonitrile with carbonyl reagents .
- Step 2 : Thioether linkage formation using thiourea or thiol reagents under basic conditions (e.g., KOH/ethanol) .
- Step 3 : Acetamide functionalization via nucleophilic substitution with o-toluidine in polar aprotic solvents (e.g., DMF) at 60–80°C . Critical Factors :
- Temperature : Higher temperatures (>80°C) may lead to decomposition of the thioether bond.
- Solvent Choice : DMF enhances solubility of intermediates but requires inert atmospheres to avoid oxidation.
- Catalysts : Triethylamine improves coupling efficiency during acetamide formation .
| Reagent/Condition | Role | Impact on Yield |
|---|---|---|
| KOH/ethanol | Base for thiolation | 60–75% yield |
| DMF, 80°C | Solvent for amidation | 85–90% conversion |
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR : and NMR are critical for confirming the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for CH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 367.12 for CHNOS) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts from incomplete thioether formation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral Angles : The quinazolinone and o-tolyl groups form a dihedral angle of ~60°, influencing steric interactions in biological targets .
- Hydrogen Bonding : N–H···O bonds stabilize the crystal lattice (e.g., N1–H1···O1, 2.89 Å) .
- Packing Analysis : Monoclinic systems (space group P2) with unit cell parameters (a = 6.30 Å, b = 13.27 Å) correlate with solubility and stability .
Application : SCXRD data guide structural optimization for enhanced binding to enzymes like α-glucosidase .
Q. What strategies address contradictory bioactivity data in antimicrobial vs. anticancer assays?
Discrepancies arise from:
- Assay Conditions : Antimicrobial activity (MIC = 8 µg/mL) may require aerobic conditions, whereas anticancer effects (IC = 12 µM) depend on hypoxia-inducible pathways .
- Structural Modifications :
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Thioether vs. Sulfonyl : Replacing the thio group with sulfonyl reduces antimicrobial activity but enhances anticancer potency due to improved membrane permeability .
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o-Tolyl Substitution : Electron-donating groups (e.g., –CH) on the phenyl ring increase selectivity for kinase inhibitors over non-target proteins .
Methodology :
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : AutoDock Vina identifies binding poses in ATP-binding pockets (e.g., EGFR kinase: ΔG = −9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories assess stability of hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = −0.5) and CYP3A4 metabolism risks .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity in normal cell lines?
- Cell Line Variability : Toxicity (CC = 50 µM in HEK293 vs. 15 µM in HepG2) correlates with expression of detoxifying enzymes like glutathione-S-transferase .
- Experimental Variables :
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Serum Concentration : Low serum (2% FBS) increases apparent toxicity by reducing protective protein binding .
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Exposure Time : IC values decrease from 24h to 48h due to cumulative DNA damage .
Resolution : Normalize assays using MTT/WST-1 protocols with ≥10% FBS and fixed exposure times .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions for thioether formation to avoid oxidation to sulfoxides .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Crystallization : Use slow evaporation from toluene/ethyl acetate mixtures (1:1) to obtain diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
